![molecular formula C16H21N5O3 B5482364 3-{5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5482364.png)
3-{5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound contains a pyrazole group, which is a five-membered ring containing two nitrogen atoms. The presence of the pyrazole group can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the pyrazole group can influence the compound’s acidity and basicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[5-(2-pyrazol-1-ylbutanoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-2-14(21-7-3-6-17-21)16(24)19-8-9-20-13(11-19)10-12(18-20)4-5-15(22)23/h3,6-7,10,14H,2,4-5,8-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUGWPDJGYAYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN2C(=CC(=N2)CCC(=O)O)C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]imidazole;hydrochloride](/img/structure/B5482283.png)
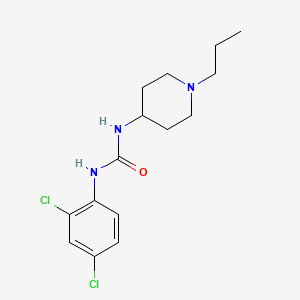
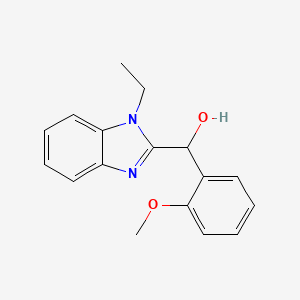
![5-fluoro-2-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5482299.png)
![N-(2-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5482303.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-1,3-oxazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5482304.png)
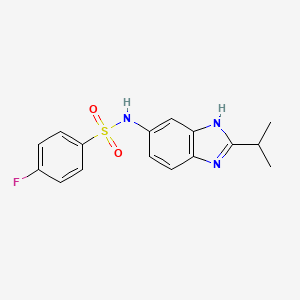
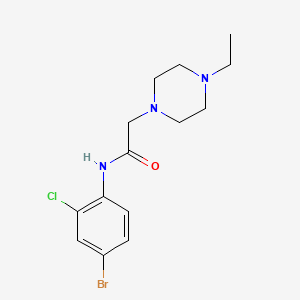
![4-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5482327.png)
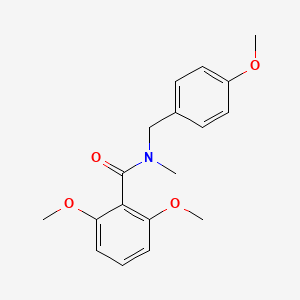

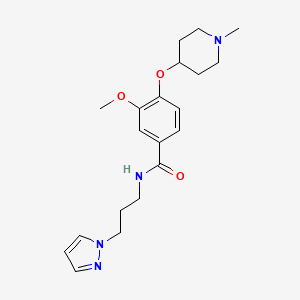
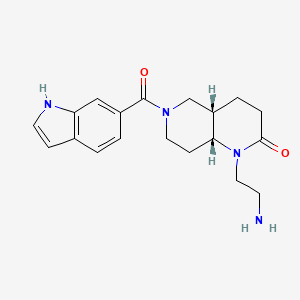
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5482382.png)
